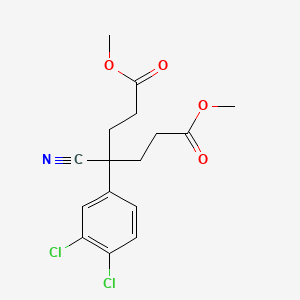
Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate involves several steps. One common method includes the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then reacted with dimethyl malonate under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate undergoes various chemical reactions, including:
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate has various applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate involves its interaction with specific molecular targets. The cyano group and dichlorophenyl group play crucial roles in its biological activity, potentially interacting with enzymes or receptors in biological systems . The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate can be compared with similar compounds such as:
Dimethyl 4-cyano-4-(2,4-dichlorophenyl)heptanedioate: Similar structure but with different substitution pattern on the phenyl ring.
Dimethyl 4-cyano-4-(3,5-dichlorophenyl)heptanedioate: Another isomer with different chlorine positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
65619-22-9 |
|---|---|
Molecular Formula |
C16H17Cl2NO4 |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate |
InChI |
InChI=1S/C16H17Cl2NO4/c1-22-14(20)5-7-16(10-19,8-6-15(21)23-2)11-3-4-12(17)13(18)9-11/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
HVVAWWNFPCQEDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(CCC(=O)OC)(C#N)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















